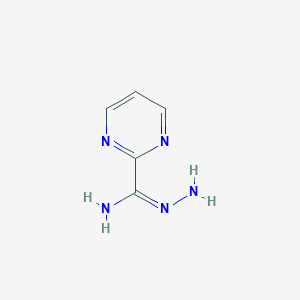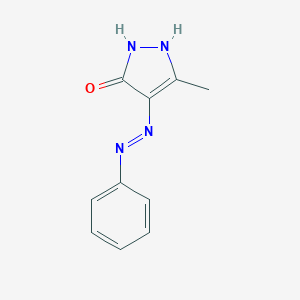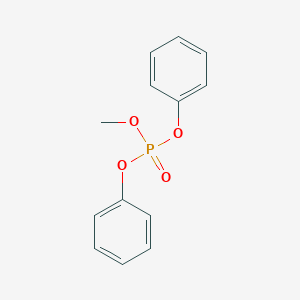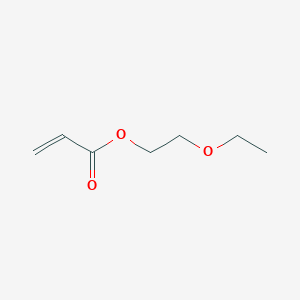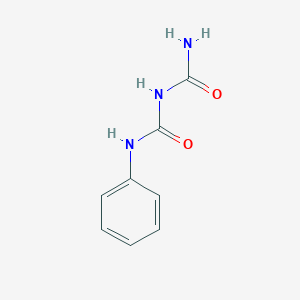
1-Phenylbiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbiuret is an organic compound with the chemical formula C13H14N2O. It is a derivative of urea and is commonly used in scientific research as a reagent for detecting proteins and peptides. 1-Phenylbiuret has a wide range of applications in biochemistry and molecular biology, making it an essential compound in the field of life sciences.
Mécanisme D'action
The mechanism of action of 1-phenylbiuret involves the reaction of the compound with the peptide bond in proteins. The reaction produces a violet color that is proportional to the amount of protein present in the sample. The reaction is specific to the peptide bond and does not react with other functional groups, making it a reliable method for protein detection.
Effets Biochimiques Et Physiologiques
1-Phenylbiuret is not known to have any significant biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems. Therefore, it is considered safe to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-phenylbiuret in laboratory experiments is its specificity for the peptide bond in proteins. This makes it a reliable method for protein detection and quantification. Additionally, 1-phenylbiuret is stable and easy to handle, making it a convenient reagent for laboratory experiments.
However, there are some limitations to using 1-phenylbiuret in laboratory experiments. The compound is sensitive to pH and temperature changes, and the reaction can be affected by the presence of other compounds in the sample. Additionally, the reaction is not specific to individual proteins, making it unsuitable for identifying specific proteins in a complex sample.
Orientations Futures
There are several potential future directions for research involving 1-phenylbiuret. One area of interest is the development of new protein detection methods using 1-phenylbiuret as a reagent. Researchers may also investigate the use of 1-phenylbiuret in the development of new diagnostic tools for detecting protein-related diseases.
Another potential direction for research is the modification of 1-phenylbiuret to improve its specificity and sensitivity for protein detection. Researchers may also investigate the use of 1-phenylbiuret in other areas of biochemistry and molecular biology, such as enzyme assays and protein purification.
Conclusion:
1-Phenylbiuret is a versatile compound that has a wide range of applications in scientific research. Its specificity for the peptide bond in proteins makes it a reliable reagent for protein detection and quantification. While there are some limitations to using 1-phenylbiuret in laboratory experiments, its stability and ease of use make it a valuable tool for researchers in the field of life sciences. Further research in this area may lead to the development of new protein detection methods and diagnostic tools for detecting protein-related diseases.
Méthodes De Synthèse
1-Phenylbiuret can be synthesized through the reaction of phenyl isocyanate with urea. The reaction takes place in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The resulting product is then purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-Phenylbiuret is widely used in scientific research as a reagent for detecting proteins and peptides. It reacts with the peptide bond in proteins, producing a violet color that can be detected using spectrophotometry. This method is commonly used in protein assays and can be used to quantify protein concentration in a sample.
Propriétés
Numéro CAS |
13911-40-5 |
|---|---|
Nom du produit |
1-Phenylbiuret |
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
1-carbamoyl-3-phenylurea |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) |
Clé InChI |
MJJSNLJGOXWVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
Autres numéros CAS |
13911-40-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



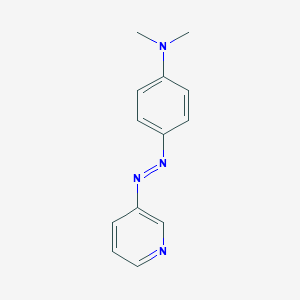
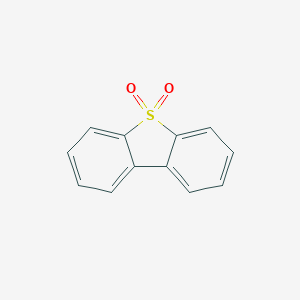
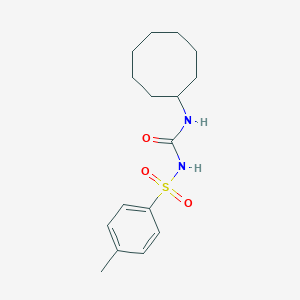
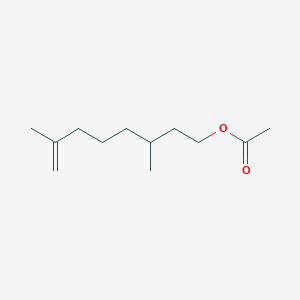
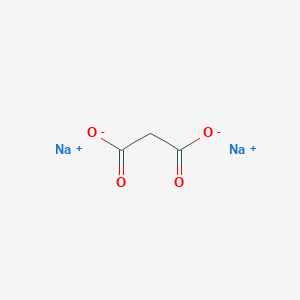
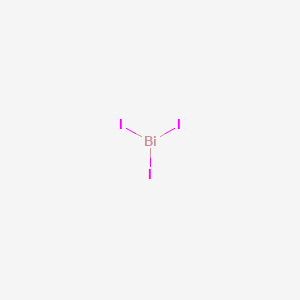
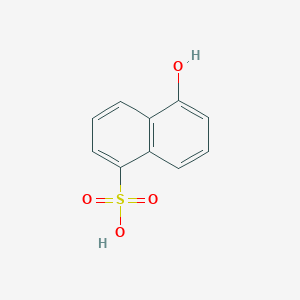
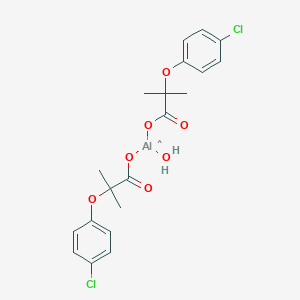
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
